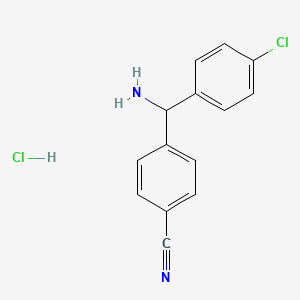

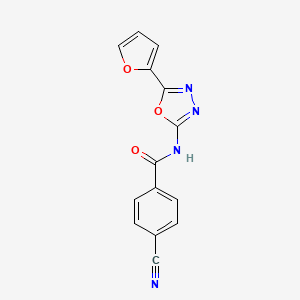

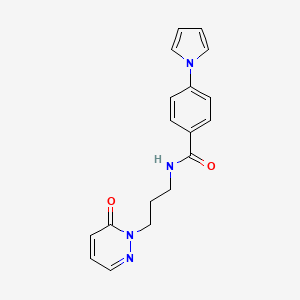

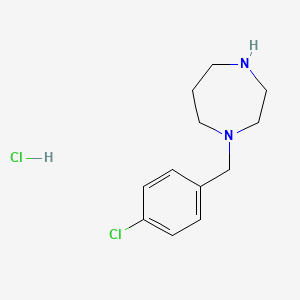

4-cyano-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant scientific interest due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.

Applications De Recherche Scientifique

Fluorescent Materials for OLED Devices

Research has shown that derivatives of 1,2,5-oxadiazolo[3,4-c]pyridines, with furan rings, exhibit potential as red fluorescent materials for organic light-emitting diode (OLED) devices. These compounds emit fluorescence of orange to red color in both solution and solid states, with 6-cyano derivatives demonstrating higher quantum yields than other variants. This property has been utilized to achieve red electroluminescent (EL) light in OLED devices, highlighting their importance in the development of display and lighting technologies (Gorohmaru et al., 2002).

Antiplasmodial Activities

The antiplasmodial activity of N-acylated furazan derivatives, closely related to the structural framework of 4-cyano-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, has been documented. These compounds exhibit significant in vitro activities against blood stages of Plasmodium falciparum, the causative agent of malaria. The activities were found to depend on the nature of the acyl moiety, with only benzamides showing promising results. This suggests potential applications in the development of new antimalarial drugs (Hermann et al., 2021).

Tyrosinase Inhibitors for Pharmaceutical Applications

Furan-oxadiazole hybrids have been synthesized and evaluated for their tyrosinase inhibition activity, showcasing significant biological activity. These compounds, particularly those incorporating S-alkylated amide linkages, have shown potent inhibition of bacterial tyrosinase in the micromolar range. This indicates their potential as skin whitening agents or anticancer agents against malignant melanoma, due to their promising tyrosinase inhibition efficacy with minimal side effects (Irfan et al., 2022).

Cyanide Detection

Heterocyclic compounds designed for the colorimetric detection of cyanide have demonstrated the ability to undergo a significant color transition in the presence of cyanide ions. This transformation facilitates the naked-eye detection of cyanide in aqueous environments, which is critical for environmental monitoring and safety assessments (Tomasulo et al., 2006).

Propriétés

IUPAC Name |

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O3/c15-8-9-3-5-10(6-4-9)12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWFSJZIICQXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330505 |

Source

|

| Record name | 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

887883-21-8 |

Source

|

| Record name | 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)